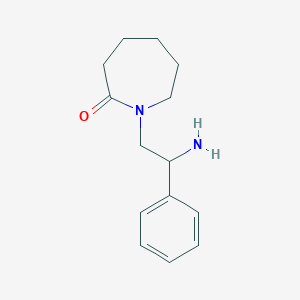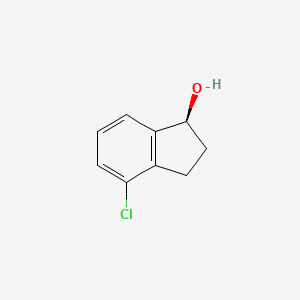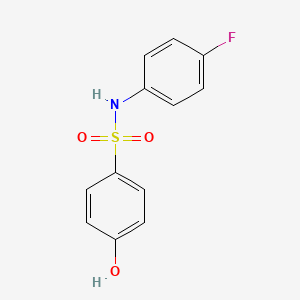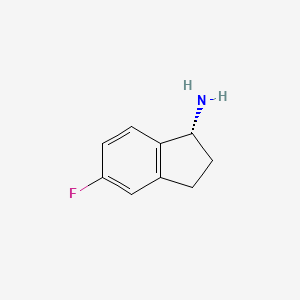![molecular formula C9H12N2O2 B6142907 methyl N-[4-(aminomethyl)phenyl]carbamate CAS No. 1019390-39-6](/img/structure/B6142907.png)
methyl N-[4-(aminomethyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[4-(aminomethyl)phenyl]carbamate, also known as 4-Aminomethylbenzoic acid methyl ester, is an organic compound that is used in a variety of scientific research applications. It is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. It is used as a reagent in the synthesis of various compounds and is also used as an intermediate in the synthesis of various drugs. This compound has been studied extensively and has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Methyl N-[4-(aminomethyl)phenyl]carbamate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including drugs, dyes, and pesticides. It has also been used as a model compound in the study of enzyme inhibition and as a substrate in enzymatic assays. In addition, it has been used in the synthesis of various polymers and as an intermediate in the synthesis of various drugs.
Mécanisme D'action
The mechanism of action of methyl N-[4-(aminomethyl)phenyl]carbamate is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, it is believed to act as an agonist of the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects
Methyl N-[4-(aminomethyl)phenyl]carbamate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, it has been found to act as an agonist of the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. It has also been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of methyl N-[4-(aminomethyl)phenyl]carbamate in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized using a variety of methods. In addition, it is a relatively stable compound and is soluble in both water and organic solvents. However, it also has several limitations. It is a relatively toxic compound and should be handled with care. In addition, it has a relatively low solubility in water, which can limit its use in some experiments.
Orientations Futures
There are several potential future directions for research involving methyl N-[4-(aminomethyl)phenyl]carbamate. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis. In addition, further research into its use as a model compound in the study of enzyme inhibition and as a substrate in enzymatic assays is needed. Finally, further research into its potential uses as a reagent for the synthesis of various compounds and its potential role in the synthesis of various drugs is needed.
Méthodes De Synthèse
Methyl N-[4-(aminomethyl)phenyl]carbamate can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-aminobenzoic acid with methanol in the presence of sodium hydroxide. This reaction produces a mixture of methyl N-[4-(aminomethyl)phenyl]carbamate and sodium 4-aminobenzoate. The mixture can then be separated by distillation or crystallization.
Propriétés
IUPAC Name |
methyl N-[4-(aminomethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)11-8-4-2-7(6-10)3-5-8/h2-5H,6,10H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBBHPHSCXVUQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-[4-(aminomethyl)phenyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl[3-(propan-2-yloxy)propyl]amine](/img/structure/B6142837.png)

![3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B6142846.png)

![1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B6142853.png)
![[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine](/img/structure/B6142855.png)

![5-(chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6142862.png)
![N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6142870.png)




![3-[(benzylsulfanyl)methyl]aniline](/img/structure/B6142918.png)